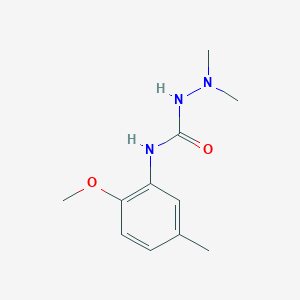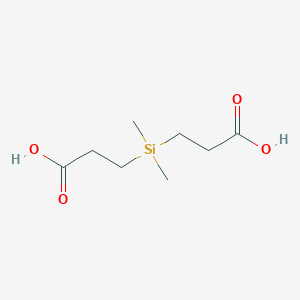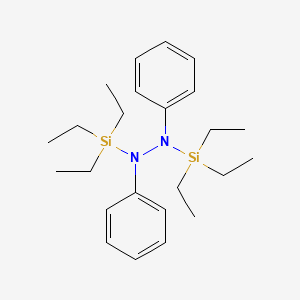
N,N-didodecylaniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N,N-Didodecylaniline is an organic compound with the chemical formula C30H55N. It is a derivative of aniline, where two dodecyl (C12H25) groups are attached to the nitrogen atom. This compound is known for its hydrophobic properties and is used in various scientific and industrial applications .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: N,N-Didodecylaniline can be synthesized through the alkylation of aniline with dodecyl halides. The reaction typically involves the use of a base, such as sodium hydroxide, to deprotonate the aniline, followed by the addition of dodecyl bromide or chloride. The reaction is carried out under reflux conditions to ensure complete substitution .
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of catalysts and solvents can also enhance the efficiency of the process .
Análisis De Reacciones Químicas
Types of Reactions: N,N-Didodecylaniline undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it back to aniline derivatives.
Substitution: It can undergo electrophilic substitution reactions, particularly on the aromatic ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Halogenating agents like bromine or chlorine can be used for substitution reactions.
Major Products Formed:
Oxidation: this compound N-oxide.
Reduction: Aniline derivatives.
Substitution: Halogenated this compound.
Aplicaciones Científicas De Investigación
N,N-Didodecylaniline has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of N,N-didodecylaniline involves its hydrophobic interactions with cell membranes. The compound’s long alkyl chains allow it to insert into the hydrophobic regions of the cell membrane, thereby anchoring attached molecules, such as oligonucleotides. This selective anchoring is particularly effective in the presence of elevated alkaline phosphatase levels, which convert phosphorylated lipid-conjugated oligonucleotides to their active form .
Comparación Con Compuestos Similares
- N,N-Diethyl-N,N-dimethylethylenediamine
- N,N,N’,N’-Tetraethyladipamide
- N,N,N’,N’-Tetraisobutylisophthalamide
Comparison: N,N-Didodecylaniline is unique due to its long dodecyl chains, which provide significant hydrophobicity. This property makes it particularly useful in applications requiring strong hydrophobic interactions, such as cell membrane anchoring. In contrast, similar compounds with shorter alkyl chains or different functional groups may not exhibit the same level of hydrophobicity or specificity in biological applications .
Propiedades
Número CAS |
4960-25-2 |
|---|---|
Fórmula molecular |
C30H55N |
Peso molecular |
429.8 g/mol |
Nombre IUPAC |
N,N-didodecylaniline |
InChI |
InChI=1S/C30H55N/c1-3-5-7-9-11-13-15-17-19-24-28-31(30-26-22-21-23-27-30)29-25-20-18-16-14-12-10-8-6-4-2/h21-23,26-27H,3-20,24-25,28-29H2,1-2H3 |
Clave InChI |
XJEPUDKDCKLTSL-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCCCN(CCCCCCCCCCCC)C1=CC=CC=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



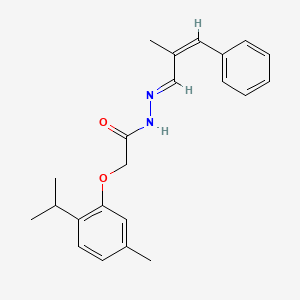
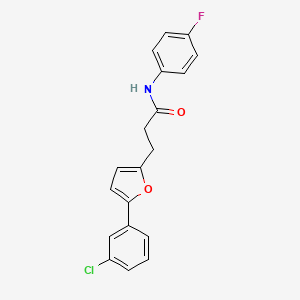
![4-bromo-2-((E)-{[oxo(2-toluidino)acetyl]hydrazono}methyl)phenyl 4-methylbenzoate](/img/structure/B11943371.png)
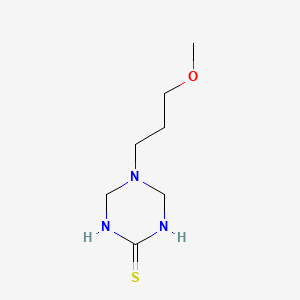

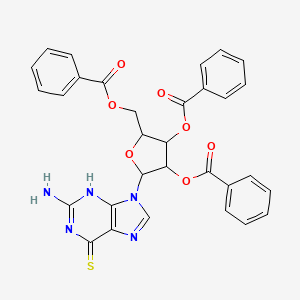
![[(2-Methylcyclohexen-1-yl)methylideneamino]urea](/img/structure/B11943385.png)

